![molecular formula C8H5ClN2O B173261 5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 198895-50-0](/img/structure/B173261.png)

5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde

Descripción general

Descripción

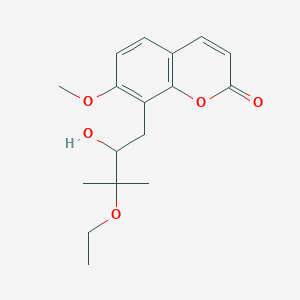

5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde (5-Cl-IPA) is a compound that has been used in a variety of scientific research applications. It is a heterocyclic aldehyde that is used as a reagent for the synthesis of other compounds. 5-Cl-IPA is also known as 5-chloro-1H-imidazo[1,2-a]pyridine-3-carbaldehyde or 5-chloro-1H-imidazo[1,2-a]pyridine-3-carboxaldehyde.

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Imidazopyridine, a fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some compounds of the imidazo[1,2-a]pyridine class, including 5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde, exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Results or Outcomes

The compounds of the imidazo[1,2-a]pyridine class have shown significant activity against MDR-TB and XDR-TB . The last decade has been identified as a renaissance era of TB drug discovery research .

Catechol Oxidation Catalyst

Specific Scientific Field

This application falls under the field of Chemistry .

Summary of the Application

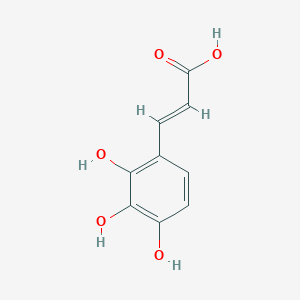

A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized. The complexes formed in situ between these ligands and copper (II) salts were examined for their catecholase activity .

Methods of Application or Experimental Procedures

The kinetics of the reaction was followed by measuring the absorbance versus time with a UV-Vis spectrophotometer for one hour .

Results or Outcomes

The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone . The complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L−1 s−1 .

Propiedades

IUPAC Name |

5-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEISTVLNANHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

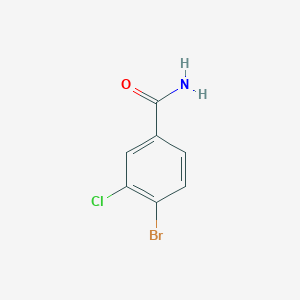

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)